4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of appropriate sulfonamide precursors with thiadiazole derivatives. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-isobutyl-1,3,4-thiadiazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes. The compound’s thiadiazole ring is a bioisostere of pyrimidine, which allows it to interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-methyl-N-(5-propoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Sulfamethizole: 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-Amino-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its specific isobutyl substitution on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
3571-94-6 |
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Molecular Formula |
C12H16N4O2S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-amino-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,15,16) |
InChI Key |
IDXLLBBFRBQZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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